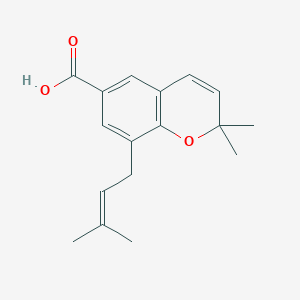
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol is a complex organic compound with a unique structure. It belongs to the class of azulenol derivatives, which are known for their distinctive azulene skeleton. Azulene is a bicyclic aromatic hydrocarbon that is notable for its deep blue color, which is quite rare among hydrocarbons. This compound’s structure includes an ethoxy group and a methylene group, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Azulene Skeleton: This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of Functional Groups: The ethoxy and methylene groups are introduced through specific reactions, such as alkylation or substitution reactions.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This can remove oxygen or introduce hydrogen, potentially changing the compound’s reactivity.
Substitution: Functional groups in the compound can be replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives might be explored for their biological activity, including potential antimicrobial or anti-inflammatory properties.
Medicine: Research might investigate its potential therapeutic effects or use as a drug delivery agent.
Industry: It could be used in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism by which (3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol exerts its effects depends on its interaction with molecular targets. These might include:
Enzymes: The compound could inhibit or activate specific enzymes, altering biochemical pathways.
Receptors: It might bind to receptors on cell surfaces, triggering or blocking signaling pathways.
Pathways: The compound could influence various cellular pathways, leading to changes in cell behavior or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-: This compound shares a similar azulene skeleton but differs in its functional groups.
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: Another compound with a similar structure but different functional groups.
Uniqueness
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol is unique due to its specific combination of functional groups and the azulene skeleton. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
197715-76-7 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
LTHULHUYOLSIJI-YNEHKIRRSA-N |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Isomerische SMILES |
CCO[C@@H]1CC[C@@H]2[C@@]1(CCCCC2=C)O |
Kanonische SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Synonyme |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)

![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)



![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)


![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)


